BPR1K871 -

BPR1K871

Catalog Number: EVT-1533653
CAS Number:
Molecular Formula: C25H28ClN7O2S
Molecular Weight: 526.056
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.
Synthesis Analysis

The synthesis of BPR1K871 has undergone several stages of optimization to improve yield and scalability. The most notable synthetic routes include:

  1. Route A: The initial method involved multiple steps and required hazardous reagents, resulting in lower yields.
  2. Route B1: This route simplified the synthesis process, reducing the number of steps and improving purification methods through extraction and filtration rather than column chromatography.
  3. Route B3: The latest optimized route achieved a significant improvement in yield (16.5% over six steps) and purity (97.8% HPLC) without using hazardous reagents like sodium hydride. This route utilized liquid-liquid continuous extraction and replaced sulfuryl chloride with phosphorus oxychloride to minimize impurities .

The final product was synthesized in a single batch of 3.09 kg, facilitating preclinical testing .

Molecular Structure Analysis

BPR1K871 features a complex molecular structure characterized by a quinazoline core with a substituted thiazoline side chain. The molecular formula is C26H30N4O3C_{26}H_{30}N_{4}O_{3}, with a molecular weight of approximately 462.55 g/mol. Key structural components include:

  • A quinazoline scaffold that is crucial for its kinase inhibitory activity.
  • Substituents at the 6- and 7-positions of the quinazoline ring that enhance binding affinity to target kinases.
  • An ionizable amino group that improves solubility and bioavailability .

This structural configuration is essential for its function as a multi-kinase inhibitor.

Chemical Reactions Analysis

BPR1K871 engages in various chemical reactions during its synthesis, particularly:

  • Alkylation Reactions: Utilized to introduce side chains into the quinazoline structure.
  • Chlorination Reactions: Modified using phosphorus oxychloride to enhance yield and reduce by-products.
  • Formation of Urea Bonds: Critical for finalizing the compound's structure, this reaction was optimized for better solubility and reactivity during synthesis .

These reactions highlight the compound's synthetic versatility and potential for further modifications.

Mechanism of Action

BPR1K871 exerts its therapeutic effects primarily through the inhibition of FLT3 and Aurora Kinase A. The mechanism involves:

  • Binding to Kinase Active Sites: The compound binds competitively to the ATP-binding sites of these kinases, preventing their activation.
  • Downstream Effects on Cell Proliferation: By inhibiting these kinases, BPR1K871 disrupts signaling pathways critical for cancer cell survival and proliferation, leading to reduced tumor growth in both in vitro and in vivo models .

The efficacy is demonstrated through significant anti-proliferative effects observed in various cancer cell lines.

Physical and Chemical Properties Analysis

BPR1K871 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the presence of an ionizable amino group.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for therapeutic applications.
  • LogD7.4 Value: Approximately 2.80, indicating favorable lipophilicity for oral bioavailability .

These properties contribute to its potential as an effective therapeutic agent.

Applications

BPR1K871 has significant applications in scientific research and clinical settings:

  • Cancer Treatment: It is being investigated as a treatment option for AML and solid tumors due to its potent inhibitory effects on key oncogenic kinases.
  • Preclinical Development: Ongoing studies are evaluating its efficacy in animal models, with promising results indicating potential for future clinical trials .
  • Research Tool: BPR1K871 serves as a valuable tool for studying kinase signaling pathways in cancer biology, aiding in the development of targeted therapies.
Introduction to BPR1K871

Chemical Classification and Structural Profile

BPR1K871 (molecular formula: C₂₅H₂₈ClN₇O₂S; molecular weight: 526.05 g/mol; CAS No. 2443767-35-7) belongs to the quinazoline-based chemical class. This privileged scaffold in kinase inhibitor development enables high-affinity ATP-competitive binding. The structural architecture comprises:

  • A quinazoline core serving as the central pharmacophore
  • A chlorinated aryl urea moiety enhancing target affinity
  • A thiazole-ethylamine side chain contributing to solubility and selectivity

Table 1: Key Physicochemical Properties of BPR1K871

PropertyValue
Molecular FormulaC₂₅H₂₈ClN₇O₂S
Molecular Weight526.05 g/mol
Calculated LogD7.44.41
Aqueous Solubility0.452 μg/mL (neat)
DMSO Solubility125 mg/mL (238 mM)

The strategic "scaffold-hopping" approach from earlier furanopyrimidine leads to quinazoline significantly improved physicochemical properties: LogD reduction from 7.10 to 4.41 enhanced drug-likeness while maintaining potent kinase binding [2] [4]. This structural optimization balanced target engagement with developability parameters critical for in vivo application.

Therapeutic Context: Rationale for Multi-Kinase Inhibition

BPR1K871 addresses two high-value oncology targets through distinct mechanistic pathways:

FLT3 (FMS-like tyrosine kinase 3) inhibition targets AML pathogenesis at the molecular level. Approximately 20-25% of AML patients harbor FLT3 internal tandem duplication (FLT3-ITD) mutations, driving constitutive kinase activation associated with poor prognosis, rapid relapse, and chemotherapy resistance [2] [4]. Selective FLT3 inhibitors demonstrate transient clinical benefits but frequently encounter resistance through compensatory pathway activation.

Aurora Kinase A (AURKA) represents a complementary mitotic regulator overexpressed across diverse malignancies. AURKA governs centrosome maturation, spindle assembly, and chromosomal segregation. Its dysregulation promotes aneuploidy and oncogenic transformation, establishing it as both a therapeutic target and biomarker in AML and solid tumors [2] [4].

The dual-target rationale leverages:

  • Overcoming FLT3 inhibitor resistance by simultaneously blocking mitotic escape mechanisms
  • Inducing synthetic lethality in malignancies dependent on both proliferative signaling and mitotic fidelity
  • Broadening therapeutic utility beyond hematological malignancies to solid tumors

Table 2: Kinase Inhibition Profile of BPR1K871

TargetIC₅₀ (nM)Biological Significance
FLT319Driver mutation in 25% AML
AURKA22Mitotic master regulator
AURKB13Chromosomal passenger complex

Kinome-wide profiling revealed BPR1K871 inhibits 77 of 395 tested kinases at >65% inhibition (1000 nM), suggesting broader polypharmacology potential beyond its primary targets [2] [4]. This multi-kinase activity may translate to enhanced efficacy but requires further mechanistic investigation.

Historical Development and Key Milestones

The discovery of BPR1K871 exemplifies structure-based drug design addressing pharmacological limitations of predecessor compounds:

Lead Generation (Pre-2016):

  • Initial furanopyrimidine lead 1 demonstrated Aurora kinase inhibition but suffered from poor pharmacokinetics
  • Quinazoline analog 2 improved in vitro activity and PK properties but lacked FLT3 affinity
  • Furanopyrimidine-urea hybrid 3 achieved dual FLT3/AURKA inhibition (IC₅₀: 322/43 nM) but retained high LogD (7.10)

Hybridization Strategy (2016):Researchers at Taiwan's National Health Research Institutes synthesized quinazoline-thiazoleurea hybrid 4 (FLT3 IC₅₀ = 127 nM; AURKA IC₅₀ = 5 nM). This critical scaffold hop reduced molecular weight (567→485 g/mol) and LogD (7.10→4.41) while enhancing AURKA potency 8-10 fold versus predecessors [2] [4]. Despite promising cellular activity (EC₅₀ ~40 nM in AML lines), poor aqueous solubility (0.452 μg/mL) limited in vivo utility.

Structure-Activity Relationship (SAR) Breakthrough:Systematic exploration of quinazoline substitutions yielded three distinct pharmacological classes:

  • AURKA-selective analogs (100-fold selectivity over FLT3)
  • FLT3-selective inhibitors (30-fold selectivity over AURKA)
  • Balanced dual inhibitors exemplified by BPR1K871

BPR1K871 emerged with optimized enzymatic (FLT3 IC₅₀=19 nM; AURKA IC₅₀=22 nM) and cellular (EC₅₀=5 nM in MOLM-13/MV4-11 AML) potency. Western blot analyses confirmed target engagement through dose-dependent suppression of FLT3 autophosphorylation and histone H3 phosphorylation (AURKB substrate) [2] [4].

Preclinical Validation:BPR1K871 demonstrated broad-spectrum efficacy across disease models:

  • AML Xenografts: Significant tumor growth inhibition in MOLM-13 and MV4-11 models at 3–20 mg/kg IV
  • Solid Tumors: Potent activity against COLO205 (colorectal) and Mia-PaCa2 (pancreatic) xenografts
  • Therapeutic Window: Efficacy achieved without significant toxicity at pharmacologically active doses

These proof-of-concept studies established BPR1K871 as a preclinical development candidate with potential application across hematological malignancies and solid tumors [1] [2] [3].

Table 3: Key Milestones in BPR1K871 Development

StageAchievementSignificance
Scaffold DesignQuinazoline core hybridized with thiazole ureaImproved LogD & solubility
Lead OptimizationSAR refinement at quinazoline 6/7-positionsBalanced dual inhibition
Cellular ValidationEC₅₀ = 5 nM in FLT3-ITD AML models (MOLM-13, MV4-11)Target engagement in disease-relevant cells
In Vivo Proof-of-ConceptTumor regression in AML/solid tumor xenografts at 3–20 mg/kg IVBroad-spectrum anti-tumor activity

Properties

Product Name

BPR1K871

Molecular Formula

C25H28ClN7O2S

Molecular Weight

526.056

Synonyms

BPR1K871; BPR1K-871; BPR1K 871.;1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.